molecular formula C6H7NO B147518 4-Pyridinemethanol CAS No. 586-95-8

4-Pyridinemethanol

Cat. No.: B147518
CAS No.: 586-95-8
M. Wt: 109.13 g/mol
InChI Key: PTMBWNZJOQBTBK-UHFFFAOYSA-N
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Description

4-Pyridinemethanol, also known as pyridine-4-methanol, is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where a hydroxymethyl group is attached to the fourth position of the pyridine ring. This compound is known for its versatility and is widely used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-pyridinemethanol involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of pyridine-4-carboxaldehyde. This method involves the use of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the hydroxymethyl group, which influences its reactivity and suitability as an intermediate in various synthetic pathways. Its ability to form stable coordination compounds and its role in the synthesis of biologically active molecules make it a valuable compound in both research and industrial applications .

Biological Activity

4-Pyridinemethanol, also known as 4-(hydroxymethyl)pyridine or γ-picolyl alcohol, is a pyridine derivative with a molecular formula of C6_6H7_7NO and a molecular weight of 109.1259 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxymethyl group attached to the fourth position of the pyridine ring. Its structure can be represented as follows:

C6H7NO\text{C}_6\text{H}_7\text{NO}

Pharmacological Properties

1. Antimicrobial Activity

This compound has been reported to exhibit significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of pyridine compounds, including this compound, displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

2. Antiviral Activity

Research indicates that compounds containing the pyridine nucleus, including this compound, possess antiviral properties. The presence of hydroxymethyl groups enhances their efficacy against viral pathogens. For instance, studies have shown that certain derivatives can inhibit viral replication in vitro .

3. Anticancer Potential

This compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival .

Cancer Cell LineIC50 (μM)
HeLa25
MCF-730
A54920

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The hydroxymethyl group plays a crucial role in enhancing the compound's solubility and bioavailability, facilitating its interaction with cellular components.

1. Enzyme Inhibition

Studies have shown that this compound can inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects . For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

2. Modulation of Gene Expression

In vitro studies have indicated that this compound can influence gene expression related to inflammation and apoptosis. This modulation can lead to reduced inflammatory responses and enhanced cell death in cancerous cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound derivatives against a panel of bacterial strains. The results indicated that modifications to the pyridine ring significantly enhanced antibacterial activity. Compounds with longer alkyl chains exhibited better performance against resistant strains .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of this compound were assessed on human cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability, with apoptosis being confirmed through flow cytometry analysis .

Properties

IUPAC Name

pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMBWNZJOQBTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870638
Record name 4-Pyridinemethanol
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-95-8
Record name 4-Pyridinemethanol
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Record name 4-Pyridinemethanol
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Record name 4-PYRIDINEMETHANOL
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Record name 4-PYRIDINEMETHANOL
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Record name 4-Pyridinemethanol
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Record name 4-Pyridinemethanol
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Record name 4-pyridylmethanol
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Synthesis routes and methods

Procedure details

In Mosher, Harry S. et al., Journal Of American Chemical Society, 73 Oct.(1951) pp.4925-4927, 3-chloromethyl and 4-chloromethyl pyridinium hydrochloride was prepared by first reducing ethyl nicotinate and ethyl isonicotinate with lithium aluminum hydride in anhydrous ether to produce 3-hydroxymethyl pyridine and 4-hydroxymethyl pyridine respectively. The resulting liquid 3-hydroxymethyl pyridine was separated from the distillate by converting to the hydrochloride. The 3- and 4-hydroxymethyl pyridine hydrochloride were added to a substantial excess amount of thionyl chloride and then refluxed followed by the addition of benzene to precipitate out the 3- and 4-chloromethyl pyridine hydrochloride, respectively. Although the resulting 3-chloromethyl pyridine hydrochloride compound appears to be very pure, it apparently exists as a fluffy dusty powder which is difficult to process on a large scale basis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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